3-{1-[2-(1H-Indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid
Overview
Description
3-{1-[2-(1H-Indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid is a complex organic compound featuring an indole moiety, a dioxoimidazolidin ring, and a propanoic acid group. This compound is of interest due to its potential biological and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole derivative. One common approach is the reaction of indole with ethyl acrylate to form the corresponding ester, followed by cyclization to form the dioxoimidazolidin ring.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
Imidazole derivatives: Compounds containing the imidazole ring, which are used in various pharmaceutical applications.
Uniqueness: 3-{1-[2-(1H-Indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid is unique due to its combination of indole, dioxoimidazolidin, and propanoic acid groups, which contribute to its distinct chemical and biological properties.
Biological Activity
3-{1-[2-(1H-Indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid, also known by its CAS number 1910805-48-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H15N3O. The structure features an indole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The presence of the imidazolidinone ring further enhances its potential interactions with biological targets.
Research indicates that compounds containing indole structures often interact with various cellular pathways. The specific biological activity of this compound includes:
- Inhibition of Phospholipase A2 : Similar compounds have been shown to inhibit cytosolic phospholipase A2α (cPLA2α), which plays a critical role in inflammatory responses. For instance, related indole-based compounds demonstrated significant inhibition of cPLA2α in enzyme assays and cell-based assays, leading to reduced inflammation in animal models .
- Antioxidant Activity : Indole derivatives are also recognized for their antioxidant properties, which can protect cells from oxidative stress and may contribute to their anticancer effects.
Antitumor Activity
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity against specific cancer cell lines while showing minimal toxicity to normal cells. The half-maximal inhibitory concentration (IC50) values were determined for several lines:
Cell Line | IC50 (µM) |
---|---|
K562 | 83.20 ± 2.25 |
MCF-7 | >100 |
NIH 3T3 | >100 |
These results suggest that the compound may have a targeted effect on certain cancer types .
Antimicrobial Activity
The compound was also tested for antimicrobial properties against various pathogens. Preliminary results indicated moderate activity against Gram-positive bacteria, with potential applications in treating infections caused by resistant strains.
Case Studies
- Inflammation Models : In guinea pig models of asthma induced by ovalbumin, the compound demonstrated efficacy in reducing airway inflammation and hyperreactivity, suggesting its potential as a therapeutic agent for asthma and other inflammatory diseases .
- Animal Studies : In vivo studies showed that oral administration of the compound resulted in significant reductions in edema in mouse models treated with tetradecanoyl phorbol acetate, further supporting its anti-inflammatory properties .
Properties
IUPAC Name |
3-[1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c20-14(21)6-5-13-15(22)19(16(23)18-13)8-7-10-9-17-12-4-2-1-3-11(10)12/h1-4,9,13,17H,5-8H2,(H,18,23)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVGVNUCGYRIBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN3C(=O)C(NC3=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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